Fluoroacetic acid barium salt
Description
Properties
CAS No. |
14214-20-1 |
|---|---|
Molecular Formula |
C4H4BaF2O4 |
Molecular Weight |
291.40 g/mol |
IUPAC Name |
barium(2+);2-fluoroacetate |
InChI |
InChI=1S/2C2H3FO2.Ba/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
LJSGIUDGJKTLBW-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Ba+2] |
Related CAS |
144-49-0 (Parent) |
Origin of Product |
United States |
Preparation Methods
Direct Precipitation from Fluoroacetic Acid and Barium Salts
The most straightforward and commonly reported method involves the reaction of fluoroacetic acid with a soluble barium salt under controlled conditions to precipitate the barium salt of fluoroacetic acid. This method typically proceeds as follows:
- Reactants: Fluoroacetic acid (aqueous solution) and a barium salt such as barium chloride or barium hydroxide.
- Procedure: The fluoroacetic acid solution is mixed with the barium salt solution under stirring at controlled temperature to promote precipitation.
- Isolation: The precipitated this compound is filtered, washed to remove chloride or other ions, and dried under vacuum or mild heating to avoid decomposition.
- Notes: The reaction must be carefully controlled to avoid excess barium ions or acid, which can affect purity and yield.
This method is supported by the general principles of salt preparation via acid-base neutralization and precipitation, as described in classical inorganic salt synthesis.
Preparation via Fluorination of Citric Acid Followed by Barium Salt Formation
An alternative synthetic route involves the fluorination of citric acid to produce fluorocitric acid, which is then converted into its barium salt:
- Step 1: Citric acid undergoes fluorination using appropriate fluorinating agents to yield fluorinated citric acid.
- Step 2: The fluorinated acid is hydrolyzed and then neutralized with barium hydroxide or barium chloride to form the barium salt.
- Isolation: The barium fluorocitrate precipitate is filtered, washed, and dried under controlled conditions.
- Analytical Data: Elemental analysis confirms the barium content close to theoretical values (e.g., found Ba 49.35% vs. required 49.87%).
This method is particularly useful for preparing DL-fluorocitric acid barium salt, a related compound with similar preparation challenges.
Dry Preparation via Reaction of Ammonium Fluorosilicate with Barium Carbonate or Hydroxide
Though primarily described for barium fluorosilicate and barium fluoride, this dry method illustrates a solid-state reaction approach that could be adapted for this compound analogs:
- Step 1: Ammonium fluorosilicate is prepared by reacting fluorosilicic acid with ammonia or ammonium bicarbonate.
- Step 2: The ammonium fluorosilicate is mixed with barium carbonate or barium hydroxide in stoichiometric amounts.
- Step 3: The mixture is heated between 100°C and 300°C for 1–4 hours, producing barium fluorosilicate and releasing ammonia or ammonium bicarbonate gases.
- Step 4: The barium fluorosilicate is calcined at 350°C to 650°C to yield barium fluoride and silicon tetrafluoride gas.
- Step 5: Silicon tetrafluoride gas is absorbed in water to regenerate fluorosilicic acid, completing a recycling loop.
While this method is specific to fluorosilicates, the principle of dry solid-state reaction with barium salts under controlled heating could inform alternative preparation strategies for this compound derivatives.
Comparative Data Table of Preparation Methods
| Preparation Method | Reactants | Conditions | Product Isolation | Notes/Advantages |
|---|---|---|---|---|
| Direct Precipitation | Fluoroacetic acid + Barium salt | Aqueous, controlled temp, stirring | Filtration, washing, drying | Simple, widely used, high purity |
| Fluorination of Citric Acid + Barium Salt | Citric acid + Fluorinating agent + Barium salt | Fluorination step + aqueous neutralization | Filtration, washing, drying | Enables preparation of fluorocitrate salts; requires fluorination step |
| Dry Solid-State Reaction (Adapted) | Ammonium fluorosilicate + Barium carbonate/hydroxide | 100–300°C heating, calcination | Filtration, calcination | Efficient for fluorosilicates; potential for adaptation |
Research Findings and Analytical Data
- Elemental Analysis: Barium content in prepared barium fluorocitrate closely matches theoretical values, confirming successful salt formation.
- Hygroscopicity: The free fluoroacetic acid is extremely hygroscopic; conversion to the barium salt improves handling and stability.
- Purity: Washing precipitates until free of chloride ions is critical to ensure purity and prevent contamination.
- Thermal Stability: Drying and calcination temperatures must be carefully controlled to avoid decomposition of the organic fluorinated acid salts.
Chemical Reactions Analysis
Metabolic Conversion to Fluorocitrate
Fluoroacetic acid barium salt exerts its toxicity via enzymatic conversion to fluorocitrate, a potent inhibitor of the tricarboxylic acid (TCA) cycle. This process occurs in two stages:
-
Hydrolysis to Fluoroacetate : The barium salt dissociates in aqueous media, releasing fluoroacetic acid () and barium ions.
-
Enzymatic Activation : Fluoroacetate reacts with coenzyme A (CoA) to form fluoroacetyl-CoA, which condenses with oxaloacetate via citrate synthase to yield fluorocitrate .
Mechanism of Aconitase Inhibition :
Fluorocitrate binds irreversibly to aconitase, blocking the conversion of citrate to isocitrate. This disrupts cellular energy production, leading to citrate accumulation ().
| Metabolite | Target Enzyme | Inhibition Constant () | Biological Impact |
|---|---|---|---|
| Fluorocitrate | Aconitase | TCA cycle arrest, cellular ATP depletion | |
| Fluoroacetyl-CoA | Citrate synthase | N/A | Substrate for fluorocitrate synthesis |
Decarboxylative Halogenation
Under thermal or photolytic conditions, the compound undergoes decarboxylative halogenation, a reaction critical for decomposing fluorinated carboxylic acids :
Key Pathways :
-
Hunsdiecker Mechanism : Homolytic cleavage of the acyl hypohalite intermediate () generates alkyl radicals, which abstract halogens (e.g., Br, Cl) from the reaction medium .
-
Kochi Modification : Lead tetraacetate mediates decarboxylation, yielding alkyl halides with higher selectivity .
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Hunsdiecker Bromination | , , | Bromoalkanes | 60–80% |
| Kochi Iodination | , , | Iodoalkanes | 40–60% |
Hydrolysis and Stability
The barium salt hydrolyzes readily in acidic or aqueous environments:
Critical Factors :
-
pH Sensitivity : Hydrolysis accelerates below pH 5 due to protonation of the carboxylate groups.
-
Thermal Stability : Decomposes above , releasing toxic fluorine-containing gases.
Interaction with Metal Ions
The barium ion () participates in ion-exchange reactions, particularly with sulfates and carbonates:
This property is exploited in wastewater treatment to precipitate sulfate contaminants .
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to other fluoroacetate derivatives:
| Compound | Solubility (H₂O) | Toxicity (LD₅₀, Rat) | Primary Reaction |
|---|---|---|---|
| Sodium Fluoroacetate | 250 g/L | 0.1 mg/kg | Rodenticide (aconitase inhibition) |
| Calcium Fluoroacetate | 120 g/L | 2.5 mg/kg | Soil stabilization |
| Barium Fluoroacetate | 85 g/L | 15 mg/kg | Metabolic inhibition, synthesis |
Scientific Research Applications
Fluoroacetic acid barium salt is used in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a tool in biochemical research.
Industry: Utilized in the production of pesticides and rodenticides due to its high toxicity.
Mechanism of Action
Fluoroacetic acid barium salt exerts its effects primarily through the inhibition of the citric acid cycle. The compound is metabolized to fluorocitrate, which inhibits aconitase, an enzyme crucial for the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Ba(C₂H₂FO₂)₂
- Toxicity : Extremely toxic due to dual mechanisms: barium ions disrupt potassium channels and cellular processes , while fluoroacetate inhibits the tricarboxylic acid (TCA) cycle by forming fluorocitrate, a potent metabolic poison .
- Regulatory Status : Classified as a regulated poison under UK and EU legislation, with restrictions on possession and use .
Comparison with Similar Compounds
Sodium Fluoroacetate (C₂H₂FNaO₂)
Key Differences :
Barium Acetate (Ba(C₂H₃O₂)₂)
Key Differences :
Barium Ferrioxalate (Ba[Fe(C₂O₄)₃]₂·12H₂O)
Key Differences :
Barium Hexafluoroacetylacetonate (Ba(hfac)₂)
Key Differences :
Toxicological and Regulatory Considerations
- Mechanism of Toxicity :
- Regulatory Bans :
- Listed in Schedule 2 of the UK Poisons Act (2015) and EU regulations due to acute toxicity .
Q & A
Q. How is fluoroacetic acid barium salt synthesized from fluoroacetic acid in laboratory settings?
this compound is typically synthesized via neutralization reactions. A common method involves reacting fluoroacetic acid with barium hydroxide or barium carbonate under controlled conditions. For example:
Dissolve fluoroacetic acid in distilled water.
Gradually add barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃) while stirring.
Filter the solution to remove unreacted solids.
Evaporate the filtrate under reduced pressure to crystallize the barium salt .
This method ensures stoichiometric precision and minimizes side reactions. Confirming purity via gravimetric analysis (e.g., sulfate precipitation) is recommended .
Q. What are the critical physical and chemical properties of this compound for experimental design?
Key properties include:
- Solubility : Sparingly soluble in water, requiring polar aprotic solvents (e.g., dimethyl sulfoxide) for reactions .
- Thermal Stability : Decomposes at elevated temperatures (>200°C), necessitating low-temperature storage .
- Hygroscopicity : Absorbs moisture, requiring desiccated storage to prevent hydrolysis .
Researchers must account for these properties when designing dissolution protocols or thermal analyses.
Q. What safety protocols are essential for handling this compound in academic labs?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Toxicity Mitigation : The compound is highly toxic (LD₅₀ < 10 mg/kg in rodents). Implement strict waste disposal protocols per EPA guidelines (e.g., incineration for organic fluorides) .
- Emergency Procedures : Neutralize spills with calcium hydroxide and evacuate the area immediately .
Advanced Research Questions
Q. How can this compound be used as a precursor in synthesizing fluorinated organic compounds?
The barium salt serves as a stable intermediate for generating reactive fluorinated species. For example:
- Fluoroacetyl Chloride Synthesis : React the barium salt with phosphorus pentachloride (PCl₅) to yield fluoroacetyl chloride, a key fluorinating agent .
- Mechanistic Considerations : Monitor reaction kinetics using FT-IR to track carbonyl group transformations and avoid over-fluorination .
This approach avoids handling volatile fluoroacetic acid directly, enhancing safety in multistep syntheses .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity data (e.g., LD₅₀ variations) often arise from:
- Species-Specific Sensitivity : Rodent models may underestimate human toxicity due to metabolic differences .
- Purity of Samples : Impurities (e.g., residual fluoroacetic acid) can skew results. Validate purity via HPLC or ion chromatography before toxicity assays .
Standardized testing protocols (e.g., OECD Guidelines) and inter-laboratory collaborations are recommended for harmonizing data .
Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?
- Ion Chromatography (IC) : Detects barium ions (Ba²⁺) with a detection limit of 0.1 ppm, suitable for aqueous samples .
- NMR Spectroscopy : ¹⁹F NMR provides specificity for fluorine-containing compounds but requires deuterated solvents .
- Gravimetric Analysis : Precipitation as barium sulfate (BaSO₄) offers high accuracy but is time-consuming .
Comparative studies suggest IC is preferable for rapid, high-throughput analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
